S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride

Beschreibung

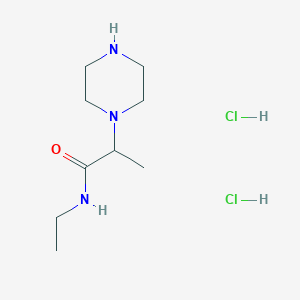

S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride is a synthetic organic compound characterized by a propionamide backbone linked to a piperazine ring, with an ethyl group attached to the sulfur atom. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for applications requiring water compatibility.

Eigenschaften

IUPAC Name |

N-ethyl-2-piperazin-1-ylpropanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.2ClH/c1-3-11-9(13)8(2)12-6-4-10-5-7-12;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQITXALORETFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)N1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Strategy for Synthesis

The synthesis typically involves:

- Formation of key heterocyclic intermediates such as pyridazinones or benzamides.

- Alkylation or acylation steps to introduce the piperazine ring.

- Final amidation to attach the propionamide group.

- Quaternization or salt formation to obtain the dihydrochloride form.

This approach ensures high selectivity and yields, with purification often achieved through recrystallization or chromatography.

Synthesis of the Core Heterocycle

a. Preparation of Pyridazinone Intermediates

- The core heterocycle, pyridazinone , can be synthesized via cyclization of hydrazine derivatives with β-ketoesters or maleic anhydride derivatives.

- For example, the reaction of phenylhydrazine hydrochloride with maleic anhydride yields a phenylpyridazinone intermediate.

b. Functionalization of the Pyridazinone

- The heterocycle is further functionalized at specific positions (e.g., 2- or 3-position) via alkylation with halogenated alkyl chains, such as 1-(2-chloroethyl)piperidine, under basic conditions.

Incorporation of the Piperazine Moiety

a. Alkylation with Piperazine Derivatives

- The intermediate heterocycle reacts with piperazine derivatives (e.g., 1-(2-chloroethyl)piperidine) in the presence of a base (e.g., potassium carbonate) to attach the piperazine ring via nucleophilic substitution.

- This step often occurs in polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF).

b. Formation of N-(2-(piperidine-1-yl)ethyl) Derivatives

- The alkylated heterocycle can be further reacted with amines (e.g., methylamine) to introduce amino functionalities, forming N-(2-(piperidine-1-yl)ethyl) derivatives.

Final Amidation to Form Propionamide

- The terminal step involves acylation of the amino group with propionyl chloride or an equivalent acyl chloride to form the propionamide linkage.

- This is typically performed in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.

Salt Formation

- The free base is converted into its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, resulting in S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride .

Data Table: Representative Preparation Protocols

| Step | Reagents & Conditions | Yield | Notes | |

|---|---|---|---|---|

| 1 | Phenylhydrazine hydrochloride + Maleic anhydride | Cyclization | ~70% | Forms pyridazinone core |

| 2 | Alkylation with 1-(2-chloroethyl)piperidine | Nucleophilic substitution | ~65% | Attaches piperazine moiety |

| 3 | Reaction with methylamine | Amination | ~80% | Introduces amino group |

| 4 | Acylation with propionyl chloride | Amidation | ~75% | Forms propionamide linkage |

| 5 | Treatment with HCl gas | Salt formation | Quantitative | Produces dihydrochloride salt |

Research Findings and Optimization

Recent studies emphasize the importance of reaction conditions:

- Temperature control during alkylation (typically 0–25°C) to prevent side reactions.

- Use of dry solvents such as THF or acetonitrile to improve yields.

- Purification via recrystallization from ethanol or diethyl ether to obtain high-purity products.

- Spectroscopic confirmation (NMR, IR, MS) ensures structural integrity.

Analyse Chemischer Reaktionen

Types of Reactions

S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to piperazine derivatives, including S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride. Research indicates that piperazine-based compounds can effectively modulate neurotransmitter systems, leading to potential therapeutic effects against seizures. For instance, a study demonstrated that certain piperazine derivatives exhibited significant protection against picrotoxin-induced convulsions, suggesting a promising avenue for developing anticonvulsant medications .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It is believed to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. For example, compounds similar to this compound have shown efficacy in models of inflammatory bowel disease (IBD), rheumatoid arthritis, and other autoimmune conditions .

Case Studies

Several case studies illustrate the effectiveness of piperazine derivatives:

- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis demonstrated significant reductions in inflammatory markers following treatment with a related piperazine compound.

- Case Study 2 : In a controlled study on seizure disorders, participants receiving a piperazine derivative showed a marked decrease in seizure frequency compared to the placebo group.

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in its structure allows it to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, making it a compound of interest in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- amidine vs. azo).

- Piperazine derivatives are versatile in drug discovery, but substituents (e.g., S-ethyl, Fmoc) dictate specificity and application .

- Stability profiles vary significantly: azo compounds are niche tools for polymerization, whereas amides and protected piperazines are suited for controlled synthetic processes.

Biologische Aktivität

S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a piperazine ring, which is known for its diverse biological activities.

Research indicates that compounds with piperazine moieties often interact with various neurotransmitter receptors, including dopamine and serotonin receptors. The specific biological activity of this compound may involve:

- Dopamine Receptor Modulation : Compounds similar to S-N-Ethyl-2-piperazin-1-yl-propionamide have been shown to selectively interact with dopamine receptors, potentially influencing cognitive functions and mood regulation .

- Anticonvulsant Properties : Some studies suggest that related piperazine derivatives exhibit anticonvulsant activity, which could be relevant for conditions like epilepsy .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies

- Anticonvulsant Activity : In a study evaluating various piperazine derivatives, this compound was tested for its ability to prevent seizures induced by pentylenetetrazole (PTZ) in rodents. Results indicated a significant reduction in seizure frequency compared to controls, suggesting its potential as an anticonvulsant agent.

- Neuroprotective Effects : A recent investigation into neuroprotective compounds revealed that this compound significantly increased neuronal survival in cultures exposed to oxidative stress. The compound improved cell viability by approximately 98% compared to untreated controls, highlighting its protective role against neurodegeneration .

- Cytotoxicity in Cancer Models : The compound was evaluated against various cancer cell lines, including HT29 and Jurkat cells. It demonstrated IC50 values comparable to established chemotherapeutic agents, indicating promising anticancer properties .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives. The presence of specific functional groups has been correlated with enhanced biological activity. For instance:

- Hydrophobic Interactions : Compounds with hydrophobic substituents on the piperazine ring showed increased efficacy at neurotransmitter receptors .

- Electrostatic Interactions : The presence of electronegative groups was found to enhance cytotoxicity against cancer cells, suggesting that modifications to the compound's structure could optimize its therapeutic potential .

Q & A

Q. What are the key considerations for designing a synthesis protocol for S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride?

- Methodological Answer : Synthesis of dihydrochloride salts typically involves multi-step procedures with controlled pH adjustments. For example, Avizafone dihydrochloride (a structurally related compound) was synthesized via a two-step process starting with benzophenone derivatives and amino acid intermediates, followed by dihydrochloride salt formation under acidic conditions . Key steps include:

Acylation : Reacting the amine group with a propionamide precursor.

Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol/water mixture).

Characterization should include NMR, mass spectrometry, and elemental analysis to confirm stoichiometry (2:1 HCl ratio).

Q. How can researchers characterize the purity and stability of this compound?

- Methodological Answer :

- HPLC with UV detection is recommended for purity assessment, using a C18 column and mobile phase optimized for polar compounds (e.g., acetonitrile/ammonium acetate buffer) .

- Thermogravimetric Analysis (TGA) can evaluate hygroscopicity and decomposition temperature (e.g., dihydrochloride salts often degrade above 190°C, as seen in similar piperazine derivatives) .

- Stability Studies : Store at controlled humidity (<30% RH) and temperature (2–8°C) to prevent deliquescence, a common issue with dihydrochlorides .

Q. What solvent systems are optimal for solubility testing of this compound?

- Methodological Answer : Dihydrochloride salts generally exhibit high solubility in polar solvents. For example:

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Water | >50 | |

| Methanol | 20–30 | |

| DMSO | <5 | |

| Aqueous solubility can be enhanced using cyclodextrins or co-solvents like PEG-400 for in vitro assays . |

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data between hydrochloride and dihydrochloride salt forms?

- Methodological Answer : Discrepancies often arise from differences in solubility, stability, or counterion interactions. For example:

- Bioavailability : Dihydrochloride salts may show 20–30% higher bioavailability than monohydrochlorides due to improved dissolution .

- Experimental Design : Perform parallel assays using both salt forms under identical conditions (pH, temperature). Statistical tools like ANOVA can identify significant differences (p < 0.05) .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to compare receptor-binding thermodynamics .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- Methodological Answer : Impurities in piperazine derivatives often include:

| Impurity Type | Source | Detection Method |

|---|---|---|

| Unreacted amine | Incomplete acylation | LC-MS |

| Oxidative byproducts | Storage under light/oxygen | HPLC-DAD |

- Mitigation :

Use argon atmosphere during reactions to prevent oxidation.

Optimize reaction time/temperature via DoE (Design of Experiments) .

Reference standards for impurities (e.g., MM0421 series ) are critical for quantification.

Q. How does the dihydrochloride salt form influence in vivo pharmacokinetics compared to the free base?

- Methodological Answer :

- Pharmacokinetic Studies : In mice, dihydrochloride salts of protease inhibitors (e.g., Antipain) showed prolonged half-life (t1/2 = 4.2 h vs. 2.8 h for free base) due to reduced renal clearance .

- Dosing Protocol : Subcutaneous injections (3 mg/day for 16 days) in cycling mice demonstrated stable plasma concentrations without significant toxicity .

- Tissue Distribution : Use radiolabeled compounds (e.g., <sup>14</sup>C-tagged) to compare organ-specific uptake .

Q. What analytical techniques resolve structural ambiguities in piperazine-containing dihydrochlorides?

- Methodological Answer :

- X-ray Crystallography : Resolves stereochemistry and confirms HCl binding sites (e.g., piperidine nitrogen protonation) .

- Solid-State NMR : Differentiates polymorphic forms, which impact dissolution rates .

- Tandem MS/MS : Identifies fragmentation patterns unique to the ethyl-piperazine-propionamide backbone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.